Product packaging for 2-Chloro-4,5,7-trifluorobenzo[d]thiazole(Cat. No.:CAS No. 1379336-88-5)

2-Chloro-4,5,7-trifluorobenzo[d]thiazole

Cat. No.: B2996353
CAS No.: 1379336-88-5
M. Wt: 223.6
InChI Key: QYQHRXBTJKBBHJ-UHFFFAOYSA-N
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Description

2-Chloro-4,5,7-trifluorobenzo[d]thiazole ( 1379336-88-5) is a multifunctional halogenated heterocycle primarily utilized as a key synthetic building block in pharmaceutical research and development . This compound, with the molecular formula C 7 HClF 3 NS and a molecular weight of 223.60 g/mol, features a benzothiazole core structure that is extensively explored in medicinal chemistry . The presence of both a chlorine atom and multiple fluorine atoms on the aromatic ring makes it a versatile intermediate for nucleophilic substitution reactions and further functionalization, enabling the construction of more complex molecules for biological evaluation . Researchers value this scaffold due to the significant role of thiazole derivatives in drug discovery. Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including investigated anti-cancer properties . Some novel thiazole derivatives have demonstrated strong inhibitory effects in research settings, such as activity against the SaOS-2 osteosarcoma cell line and in silico binding affinity for targets like EGFR . This highlights the potential of the benzothiazole core in the design and synthesis of new bioactive agents. Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption. This compound is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It requires careful handling in an inert atmosphere and storage at 2-8°C . Researchers should consult the safety data sheet (SDS) and adhere to all recommended precautionary measures before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7HClF3NS B2996353 2-Chloro-4,5,7-trifluorobenzo[d]thiazole CAS No. 1379336-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5,7-trifluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF3NS/c8-7-12-5-4(11)2(9)1-3(10)6(5)13-7/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQHRXBTJKBBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=N2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 4,5,7 Trifluorobenzo D Thiazole

Foundational Strategies for Benzothiazole (B30560) Ring Construction

The construction of the benzothiazole ring is a cornerstone of its derivatives' synthesis. Several classical and modern methods have been established, primarily involving the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile.

Condensation Reactions in Benzothiazole Synthesis

One of the most prevalent methods for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives. nih.gov

The reaction with aldehydes, in particular, has been extensively studied. For instance, the condensation of 2-aminothiophenol with a range of aromatic aldehydes can be achieved under catalyst-free conditions in an air/dimethyl sulfoxide (B87167) (DMSO) oxidant system, offering an operationally simple route to 2-arylbenzothiazoles. harvard.edunih.gov Various catalysts, including H₂O₂/HCl, have also been employed to facilitate this transformation, allowing for the synthesis of a diverse range of 2-substituted benzothiazoles in excellent yields. google.com The general mechanism involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

Similarly, ketones can be condensed with 2-aminothiophenols. This reaction often initially yields 2,2-disubstituted benzothiazolines, which can then be pyrolyzed to furnish the corresponding 2-substituted benzothiazole. mdpi.com Carboxylic acids and their derivatives, such as acyl chlorides, also serve as effective partners in condensation reactions with 2-aminothiophenols to form the benzothiazole scaffold. nih.gov

ReactantCatalyst/ConditionsProductReference
2-Aminothiophenol and Aryl AldehydesAir/DMSO2-Arylbenzothiazoles harvard.edunih.gov
2-Aminothiophenol and AldehydesH₂O₂/HCl in Ethanol2-Substituted Benzothiazoles google.com
2-Aminothiophenol and KetonesPyrolysis of intermediate2-Substituted Benzothiazoles mdpi.com
2-Aminothiophenol and Acyl ChloridesVaries2-Substituted Benzothiazoles nih.gov

Intramolecular Cyclization Approaches to the Benzothiazole Core

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the benzothiazole nucleus. A common strategy involves the cyclization of thiobenzanilides (or N-acyl-2-aminothiophenols). These precursors can be synthesized by the acylation of a 2-aminothiophenol or by the reaction of an aniline (B41778) with a thiocarbonyl compound.

Visible-light-promoted oxidative cyclization of thiobenzanilides has emerged as a green and efficient method for constructing the C–S bond necessary for the benzothiazole ring. google.com This approach often utilizes a photosensitizer and a mild oxidant, such as air, to facilitate the intramolecular C-H functionalization and subsequent cyclization. This methodology is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Another notable intramolecular cyclization is the Jacobsen benzothiazole synthesis, which involves the potassium ferricyanide-mediated oxidative cyclization of N-arylthioamides. This reaction proceeds through a radical mechanism and is a highly effective strategy for the synthesis of various substituted benzothiazoles.

PrecursorMethodProductReference
ThiobenzanilidesVisible-light photocatalysis2-Substituted Benzothiazoles google.com
N-ArylthioamidesJacobsen Cyclization (K₃[Fe(CN)₆])Substituted BenzothiazolesNot in search results

Reactions Involving Isothiocyanates and Carbon Disulfide Derivatives

Isothiocyanates and carbon disulfide are versatile reagents for the synthesis of benzothiazoles, particularly for introducing substituents at the 2-position. The reaction of ortho-haloanilines with isothiocyanates or carbon disulfide can lead to the formation of the benzothiazole ring. mdpi.com

More specifically, polyfluorinated anilines can react with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield polyfluorinated 2-mercaptobenzothiazoles. mdpi.com This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbon of CS₂, followed by an intramolecular nucleophilic aromatic substitution of an ortho-fluorine atom. This approach is particularly relevant for the synthesis of fluorinated benzothiazoles, as it allows for the construction of the heterocyclic ring with the fluorine atoms already in place on the starting aniline.

ReactantsCatalyst/ConditionsProductReference
Polyfluorinated Anilines and Carbon DisulfideDBU in ToluenePolyfluorinated 2-Mercaptobenzothiazoles mdpi.com

Methodologies for Introducing Halogen Substituents onto the Benzothiazole Scaffold

The synthesis of 2-Chloro-4,5,7-trifluorobenzo[d]thiazole requires the specific placement of one chlorine and three fluorine atoms. This can be achieved either by starting with a pre-halogenated precursor or by halogenating the benzothiazole ring after its formation.

Targeted Chlorination Strategies at the C-2 Position

The introduction of a chlorine atom at the C-2 position of the benzothiazole ring is a common transformation. A widely used method involves the conversion of a 2-mercaptobenzothiazole (B37678) to the corresponding 2-chlorobenzothiazole. This can be effectively achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).

The reaction of 2-mercaptobenzothiazole with sulfuryl chloride is a high-yielding method for producing 2-chlorobenzothiazole. This transformation is crucial as 2-mercaptobenzothiazoles are readily accessible through the reaction of 2-aminothiophenols with carbon disulfide.

Alternatively, direct C-H chlorination at the C-2 position of a benzothiazole is also possible, though less common for this specific position, which is more readily functionalized via a mercapto group.

PrecursorReagentProduct
2-MercaptobenzothiazoleSulfuryl Chloride (SO₂Cl₂)2-Chlorobenzothiazole
2-MercaptobenzothiazolePhosphorus Pentachloride (PCl₅)2-Chlorobenzothiazole

Selective Fluorination Techniques for the Benzene (B151609) Ring (4,5,7-positions)

Achieving the specific 4,5,7-trifluoro substitution pattern on the benzothiazole ring presents a significant synthetic challenge. Direct trifluorination of an existing benzothiazole ring in a regioselective manner is difficult due to the complex directing effects of the fused heterocyclic system. Therefore, the most logical and commonly employed strategy is to construct the benzothiazole ring from a precursor that already contains the desired trifluorinated aromatic core.

A plausible synthetic route would commence with a suitably substituted trifluoroaniline. For the target molecule, 2,3,5-trifluoroaniline (B1306033) would be a key starting material. The next critical step would be the introduction of a thiol group ortho to the amino group to form 3,4,6-trifluoro-2-aminothiophenol. This transformation is challenging but can be conceptually approached through methods such as directed ortho-metalation, where the amino group directs a strong base to deprotonate the adjacent ortho position, followed by quenching with a sulfur electrophile.

Once the 3,4,6-trifluoro-2-aminothiophenol is synthesized, it can undergo one of the foundational ring-forming reactions described in section 2.1. For instance, reaction with carbon disulfide would yield the corresponding 4,5,7-trifluoro-2-mercaptobenzothiazole. Subsequent chlorination of the 2-mercapto group, as detailed in section 2.2.1, would then furnish the final target compound, this compound.

The synthesis of polyfluorinated aromatic compounds often relies on nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated precursors. mdpi.com While direct methods for the synthesis of 3,4,6-trifluoro-2-aminothiophenol are not readily found in the literature, the principles of SNAr and directed ortho-metalation provide a rational basis for its potential synthesis from commercially available trifluoroanilines.

PrecursorSynthetic StrategyIntermediate
2,3,5-TrifluoroanilineOrtho-thiolation3,4,6-Trifluoro-2-aminothiophenol
3,4,6-Trifluoro-2-aminothiophenolReaction with Carbon Disulfide4,5,7-Trifluoro-2-mercaptobenzothiazole
Nucleophilic Aromatic Substitution (SNAr) Strategies for Polyfluorination

Nucleophilic Aromatic Substitution (SNAr) is a powerful, transition-metal-free method for the formation of C-F, C-O, and C-N bonds on electron-deficient aromatic rings. nih.gov Owing to the high electronegativity of fluorine atoms, polyfluoroarenes are highly susceptible to nucleophilic attack, making SNAr a primary strategy for introducing fluorine atoms onto an aromatic core. nih.govresearchgate.net

The synthesis of a trifluorinated benzothiazole ring can be envisioned starting from a highly fluorinated benzene derivative, such as hexafluorobenzene (B1203771) or pentafluoroaniline. The electron-withdrawing nature of the fluorine atoms activates the ring towards substitution. In a hypothetical pathway, a precursor like 2,3,4,6-tetrafluoroaniline (B1582870) could undergo SNAr reactions. However, a more common and controlled approach involves the substitution of fluorine atoms on a pre-existing polyfluorinated scaffold with sulfur-containing nucleophiles to build the thiazole (B1198619) ring.

For instance, a polyfluorinated aniline can react with a sulfur nucleophile. Subsequent cyclization would then form the halogenated benzothiazole ring system. acs.org The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the ring. The reaction conditions for SNAr typically involve a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base to facilitate the nucleophilic attack. nih.govresearchgate.net

Below is a table representing typical conditions for SNAr reactions on polyfluoroarenes, which could be adapted for the synthesis of precursors to polyfluorinated benzothiazoles.

EntryPolyfluoroareneNucleophileBaseSolventTemp (°C)Yield (%)
1OctafluorotoluenePhenothiazineK₂CO₃DMF6096
2PentafluorobenzonitrilePhenothiazineK₃PO₄MeCN6078
3Hexafluorobenzene4-MethoxyphenoxideK₂CO₃DMF8092

This table presents representative data for SNAr reactions on polyfluoroarenes, illustrating common conditions and yields. researchgate.net

Utilization of Fluorinated Building Blocks in Benzothiazole Assembly

An alternative and often more direct approach to complex fluorinated molecules involves the use of pre-fluorinated starting materials, or "building blocks." researchgate.net This strategy avoids the often harsh conditions required for late-stage fluorination and allows for greater control over the final substitution pattern. For the synthesis of this compound, a key building block would be a trifluorinated aniline derivative, such as 3,4,6-trifluoro-2-aminothiophenol.

The synthesis of fluorinated 2-aminobenzothiazoles often starts from a corresponding fluorinated aniline. For example, 4-fluoro-3-chloro aniline can be treated with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to form 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole. orientjchem.org This classic approach, known as the Hugerschoff synthesis, demonstrates the principle of building the thiazole ring onto a pre-halogenated aniline.

Adapting this to the target molecule, one could hypothetically start with 2,3,5-trifluoroaniline. This would first need to be converted to the corresponding 2-amino-3,4,6-trifluorothiophenol. The condensation of this thiophenol with a suitable one-carbon electrophile, followed by chlorination at the 2-position, would yield the final product. The cyclization of 2-aminothiophenols with various reagents is a widely used method for constructing the benzothiazole core. nih.govnih.gov

The following table illustrates the synthesis of a fluorinated benzothiazole from a fluorinated aniline building block.

Starting MaterialReagentsProductYield (%)
4-Fluoro-3-chloro aniline1. KSCN, Br₂, AcOH2-Amino-6-fluoro-7-chloro(1,3)-benzothiazoleNot Specified
2-AminothiophenolAromatic Aldehydes, H₂O₂/HCl2-ArylbenzothiazolesExcellent
2-AminothiophenolFatty Acids, P₄S₁₀, Microwave2-AlkylbenzothiazolesHigh

This table shows examples of building the benzothiazole ring from substituted anilines and thiophenols. orientjchem.orgnih.gov

Catalytic and Non-Catalytic Systems in the Synthesis of Halogenated Benzothiazoles

The formation and functionalization of the benzothiazole ring can be achieved through various catalytic and non-catalytic methods. These approaches offer different advantages in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex heterocyclic systems under mild conditions. nih.gov Metals such as palladium (Pd), copper (Cu), rhodium (Rh), and nickel (Ni) are frequently employed for C-S, C-N, and C-C bond formations required for benzothiazole synthesis.

One common strategy is the intramolecular cyclization of N-(2-halophenyl)thioamides. This reaction can be catalyzed by copper or palladium complexes to form the C-S bond and construct the thiazole ring. For a highly fluorinated substrate, this approach would involve the synthesis of an N-(2-chloro-3,4,6-trifluorophenyl)thioamide, which would then undergo a metal-catalyzed cyclization. Transition metal-catalyzed reactions are also crucial for introducing the chloro substituent at the 2-position, for example, through cross-coupling reactions if a 2-unsubstituted benzothiazole is synthesized first.

The table below provides examples of transition metal-catalyzed reactions relevant to the synthesis of substituted benzothiazoles.

Reaction TypeSubstrateCatalystConditionsProduct
Intramolecular C-S CouplingN-(2-chlorophenyl)thioamideCu(II)-BINAMCs₂CO₃, Acetonitrile, 82°C2-Substituted Benzothiazole
C-H FunctionalizationN-ArylcyanothioformamidePd(OAc)₂, Cu(OAc)₂O₂ (air), 100°C2-Cyanobenzothiazole
PerfluoroalkylationArylboronic acidCu catalystPerfluoroalkyl sourcePerfluoroalkylated Arene

This table illustrates the versatility of transition metals in catalyzing key bond formations for benzothiazole synthesis. nih.govmdpi.com

Metal-Free and Green Chemistry Approaches for Sustainable Synthesis

In recent years, there has been a significant shift towards developing synthetic methodologies that are more environmentally benign. nih.gov For benzothiazole synthesis, this includes the development of metal-free reactions and the use of greener solvents and reagents. organic-chemistry.org

Metal-free approaches often rely on the inherent reactivity of the substrates or the use of non-metallic catalysts like iodine or organic bases. organic-chemistry.orgrsc.org A notable method involves the reaction of o-haloanilines with carbon disulfide in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form benzothiazole-2-thiones, which can be precursors to 2-halobenzothiazoles. organic-chemistry.org Another strategy is the iodine-catalyzed cascade reaction of isothiocyanates with amines, which proceeds via an intramolecular cross-dehydrogenative coupling. organic-chemistry.org These methods avoid the cost and toxicity associated with transition metals. nih.gov

The principles of green chemistry, such as atom economy and the use of safer solvents, are also being applied. Reactions performed under solvent-free conditions or in water are highly desirable. nih.gov

MethodSubstratesReagents/CatalystConditionsAdvantage
Base-promoted cyclizationo-Haloaniline, CS₂DBUToluene, 80-140°CMetal-free, good yields
Three-component reactionAromatic amine, Aliphatic amine, S₈NoneDMSO, 130°CMetal- and additive-free
Iodine-catalyzed cascadeIsothiocyanatobenzene, AmineI₂, O₂Chlorobenzene, 120°CMetal-free, sustainable

This table showcases various metal-free approaches for the synthesis of benzothiazole derivatives. acs.orgorganic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields for Complex Halogenated Benzothiazoles

The synthesis of a complex molecule like this compound requires careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters that are typically screened include the choice of solvent, base, catalyst, temperature, and reaction time. nih.gov

For SNAr reactions, the solvent polarity is crucial; polar aprotic solvents like DMF, DMSO, or MeCN are generally preferred as they can solvate the cation of the base while leaving the nucleophile reactive. nih.gov The choice of base is also critical; weaker bases like K₂CO₃ or K₃PO₄ are often used to avoid side reactions. nih.govresearchgate.net Temperature plays a significant role, with higher temperatures often required to overcome the activation energy, but this must be balanced against the potential for decomposition or decreased selectivity.

In catalytic reactions, the ligand on the metal center, the catalyst loading, and the choice of oxidant (in oxidative cyclizations) are all important variables. For metal-free reactions, the concentration of the catalyst (e.g., iodine) and the nature of the oxidant (e.g., O₂ from air) can significantly impact the reaction efficiency. organic-chemistry.org A systematic screening of these parameters, often using a design of experiments (DoE) approach, is essential for developing a robust and high-yielding synthesis for complex halogenated benzothiazoles.

The following table summarizes key parameters that are often optimized in the synthesis of substituted benzothiazoles.

ParameterCommon VariationsRationale for Optimization
Solvent DMF, DMSO, MeCN, TolueneAffects solubility, reaction rate, and selectivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, DBUStrength and nucleophilicity can control reaction pathway and prevent side reactions.
Temperature Room Temp to >140°CBalances reaction rate against substrate/product stability and selectivity.
Catalyst/Reagent Pd, Cu, Ni complexes; I₂, S₈Choice of catalyst/reagent dictates the reaction mechanism and efficiency.
Reaction Time Minutes to >24 hoursEnsures complete conversion without promoting decomposition of the product.

This table outlines the critical reaction parameters that require optimization for the successful synthesis of complex heterocyclic molecules.

Chemical Reactivity and Transformation Pathways of 2 Chloro 4,5,7 Trifluorobenzo D Thiazole

Reactivity at the C-2 Chloro Position

The chlorine atom at the C-2 position of the benzothiazole (B30560) scaffold is the primary site of reactivity. Its susceptibility to displacement is enhanced by the electron-withdrawing nature of the fused trifluorinated benzene (B151609) ring and the nitrogen atom within the thiazole (B1198619) ring.

The C-2 chloro group readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. nih.gov This reactivity allows for the introduction of diverse functional groups at this position. The electron-poor nature of the benzothiazole system stabilizes the intermediate formed during the nucleophilic attack, facilitating the displacement of the chloride ion.

Key nucleophilic displacement reactions include:

Amination: Reaction with primary and secondary amines yields 2-aminobenzothiazole (B30445) derivatives.

Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base, can displace the chloride to form 2-alkoxy or 2-aryloxy ethers.

Thiolation: Thiols react readily, often as their more nucleophilic thiolate salts, to produce 2-thioether derivatives.

Table 1: Illustrative Nucleophilic Displacement Reactions of 2-Chloro-4,5,7-trifluorobenzo[d]thiazole This table presents plausible reactions based on the known reactivity of similar compounds.

Nucleophile Product Typical Reaction Conditions
Ammonia 4,5,7-Trifluoro-2-aminobenzo[d]thiazole Aqueous Ammonia, Heat
Sodium Phenoxide 4,5,7-Trifluoro-2-phenoxybenzo[d]thiazole Phenol, NaH, DMF
Ethanethiol 2-(Ethylthio)-4,5,7-trifluorobenzo[d]thiazole EtSH, K2CO3, Acetone

Palladium-catalyzed cross-coupling reactions are highly effective methods for creating new carbon-carbon and carbon-heteroatom bonds at the C-2 position. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This versatile reaction couples the 2-chloro position with aryl or vinyl boronic acids (or their esters) to form biaryl or vinyl-substituted benzothiazoles. researchgate.netnih.govnih.govclaremont.edu

Heck Coupling: The Heck reaction facilitates the arylation or vinylation of the C-2 position with alkenes, leading to the formation of styrenyl and other vinyl-substituted benzothiazoles. nih.govnih.govbeilstein-journals.orgbeilstein-journals.orgmdpi.com

Sonogashira Coupling: This coupling method introduces alkynyl groups at the C-2 position by reacting with terminal alkynes. beilstein-journals.orgorganic-chemistry.orgrsc.orgnih.govsoton.ac.uk

Buchwald-Hartwig Amination: A powerful method for C-N bond formation, this reaction allows for the coupling of a broad range of amines with the C-2 position, including those that are less reactive under traditional SNAr conditions. wikipedia.orgnih.govnih.govrsc.orgresearchgate.net

Table 2: Representative Cross-Coupling Reactions for C-2 Functionalization This table illustrates potential cross-coupling reactions based on established methodologies.

Reaction Name Coupling Partner Catalyst System (Example) Resulting C-2 Substituent
Suzuki-Miyaura 4-Methoxyphenylboronic acid Pd(PPh3)4, K2CO3 4-Methoxyphenyl
Heck Methyl acrylate Pd(OAc)2, P(o-tol)3, Et3N 2-(Methoxycarbonyl)vinyl
Sonogashira Trimethylsilylacetylene PdCl2(PPh3)2, CuI, Et3N Trimethylsilylethynyl
Buchwald-Hartwig Pyrrolidine Pd2(dba)3, BINAP, NaOt-Bu Pyrrolidin-1-yl

Reactivity of the Fluorinated Aromatic Ring

The three fluorine atoms on the benzene portion of the molecule exert a profound electronic influence.

The high electronegativity of fluorine results in a strong inductive electron withdrawal from the aromatic ring. This effect significantly reduces the electron density of the benzene ring, making it electron-deficient. Consequently, the ring is deactivated towards traditional electrophilic aromatic substitution (SEAr) reactions such as nitration or Friedel-Crafts alkylation, which require an electron-rich aromatic system. wikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net

While electrophilic attack is disfavored, the electron-deficient nature of the polyfluorinated ring makes it potentially susceptible to nucleophilic aromatic substitution, where a nucleophile could displace one of the fluorine atoms. However, such reactions typically require strong nucleophiles and forcing conditions. A more plausible route for functionalization could involve directed ortho-metalation, where a suitably positioned directing group facilitates deprotonation of an adjacent C-H bond, followed by quenching with an electrophile.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Chloro-4,5,7-trifluorobenzo[d]thiazole, a multi-nuclear approach is essential.

Proton (¹H) NMR spectroscopy would identify the sole hydrogen atom on the aromatic ring of this compound. This proton, located at the C6 position, is expected to exhibit a complex signal due to coupling with the adjacent fluorine atoms at C5 and C7. The chemical shift and the multiplicity of this signal would be highly informative.

Carbon-13 (¹³C) NMR spectroscopy provides data for each unique carbon atom in the molecule. The spectrum would show distinct signals for the seven carbon atoms of the benzothiazole (B30560) core. The chemical shifts are significantly influenced by the attached electronegative atoms (Cl, F, N, S). Carbons bonded directly to fluorine would show characteristic splitting (C-F coupling), which aids in their assignment.

Table 1: Predicted ¹³C NMR Spectral Data for this compound Note: The following data are predicted values based on the analysis of similar structures, as specific experimental data is not publicly available. Actual values may vary.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Coupling with F)
C2 (C-Cl)~155-165Singlet
C4 (C-F)~150-160Doublet (¹JCF)
C5 (C-F)~145-155Doublet (¹JCF)
C6 (C-H)~100-110Doublet of Doublets (²JCF)
C7 (C-F)~150-160Doublet (¹JCF)
C3a (bridgehead)~115-125Multiplet
C7a (bridgehead)~140-150Multiplet

Given the trifluorinated nature of the compound, Fluorine-19 (¹⁹F) NMR is a critical technique. It would show three distinct signals corresponding to the fluorine atoms at the C4, C5, and C7 positions. The chemical shifts of these signals provide direct information about the electronic environment of each fluorine atom. Furthermore, fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling patterns would help confirm their relative positions on the benzene (B151609) ring.

To definitively assign all signals and confirm the molecular structure, 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H signal with the signal of the directly attached ¹³C nucleus (C6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for mapping the connectivity across the entire molecule. For instance, correlations from the H6 proton to carbons C4, C5, C7, and C7a would be expected.

COSY (Correlation Spectroscopy): While less informative for this specific molecule due to the single proton, in related molecules it would show proton-proton couplings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition. For this compound (C₇HClF₃NS), HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass. The isotopic pattern, particularly the characteristic signature of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1), would further validate the formula.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇HClF₃NS
Calculated Exact Mass ([M]⁺ for ³⁵Cl)230.9562
Calculated Exact Mass ([M]⁺ for ³⁷Cl)232.9533

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for benzothiazoles involve the cleavage of the thiazole (B1198619) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). Key absorptions for this compound would include C-F stretching bands, typically found in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations would appear around 1450-1600 cm⁻¹, and the C=N stretch of the thiazole ring would be observed in a similar region. The C-H stretching of the lone aromatic proton would be expected above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric vibrations of the aromatic ring system would likely produce strong signals in the Raman spectrum.

Together, these spectroscopic methods provide a powerful and comprehensive suite of tools for the unequivocal structural determination and characterization of this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By passing a beam of UV-Vis light through a solution of the compound, the wavelengths at which light is absorbed can be determined, providing insight into the electronic structure. The absorption of energy corresponds to the excitation of electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

For this compound, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions, characteristic of aromatic and heterocyclic systems. The precise wavelengths of maximum absorbance (λmax) would be influenced by the electronic effects of the chloro and fluoro substituents on the benzothiazole core. This data is crucial for understanding the compound's photophysical properties and potential applications in areas such as organic electronics.

A hypothetical data table for the UV-Vis absorption of this compound in a specified solvent would be structured as follows:

Absorption Maximum (λmax)Molar Absorptivity (ε)Electronic Transition
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties in the solid state.

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a beam of X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined. The crystallographic data would reveal the planarity of the benzothiazole ring system, the orientation of the substituents, and how the molecules pack together in the crystal lattice. This information is invaluable for structure-property relationship studies and for the rational design of new materials.

A representative data table summarizing key crystallographic parameters would include:

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
VolumeData Not Available
ZData Not Available
Density (calculated)Data Not Available
R-factorData Not Available

Without experimental data, the specific values for these tables remain unavailable. Further empirical research is required to fully characterize the spectroscopic and structural properties of this compound.

Theoretical and Computational Investigations of 2 Chloro 4,5,7 Trifluorobenzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a compound like 2-Chloro-4,5,7-trifluorobenzo[d]thiazole, these methods can predict its geometry, spectroscopic signatures, and electronic behavior with a high degree of accuracy, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org It is frequently employed to determine the optimized molecular geometry and electronic properties of organic molecules, including benzothiazole (B30560) derivatives. proteobiojournal.comscirp.org For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach to predict its structural parameters. scirp.orgnbu.edu.sa

The introduction of multiple halogen atoms (one chlorine and three fluorine) is expected to significantly influence the molecule's geometry and electronic landscape. The high electronegativity of fluorine and chlorine atoms would lead to a redistribution of electron density within the benzothiazole ring system. This would affect bond lengths and angles compared to the parent benzothiazole molecule. For instance, the C-F and C-Cl bond lengths would be characteristic of halogenated aromatic systems. The carbon-halogen bonds are formed, and the electron density is withdrawn from the benzene (B151609) ring, which can influence the planarity of the bicyclic system.

Below is an illustrative table of predicted molecular geometry parameters for this compound, based on typical values from DFT studies of similar halogenated benzothiazoles.

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-F Bond Lengths~1.35 Å
C=N Bond Length~1.30 Å
C-S Bond Length~1.77 Å
Dihedral Angle (Benzene-Thiazole)< 1°

Note: These are estimated values based on related compounds.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent DFT (TD-DFT), are invaluable for predicting spectroscopic parameters, which can aid in the experimental identification and characterization of a molecule. researchgate.net For this compound, these calculations can provide insights into its vibrational (IR and Raman) and electronic (UV-Visible) spectra.

The vibrational frequencies would be influenced by the presence of the halogen atoms. The C-Cl and C-F stretching vibrations would appear as characteristic bands in the IR and Raman spectra. The positions of these bands are sensitive to the electronic environment, and their computational prediction can help in the assignment of experimental spectra.

The electronic absorption spectrum, predicted by TD-DFT, is determined by the electronic transitions between molecular orbitals. The halogenation is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzothiazole, depending on the nature of the electronic transitions.

An illustrative table of predicted spectroscopic data is provided below.

Spectroscopic DataPredicted Values
Major IR Frequencies (cm⁻¹)C-Cl stretch: ~700-800C-F stretch: ~1100-1200C=N stretch: ~1600-1650
UV-Vis Absorption Maxima (λmax)~280-320 nm

Note: These are estimated values based on general trends for halogenated benzothiazoles.

Analysis of Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the presence of electron-withdrawing chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO. rsc.orgmdpi.com This effect is generally more pronounced for fluorine than for chlorine. mdpi.com The HOMO-LUMO gap is a key parameter; a smaller gap suggests higher reactivity. mdpi.com

The electron density distribution would be significantly polarized due to the high electronegativity of the halogen substituents. A Molecular Electrostatic Potential (MEP) map would likely show regions of negative potential (electron-rich) around the nitrogen and halogen atoms, and regions of positive potential (electron-poor) on the hydrogen atom and parts of the carbon framework. scirp.org This provides insights into the sites susceptible to nucleophilic and electrophilic attack.

An illustrative table of predicted electronic properties is provided below.

Electronic PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.5 to 5.5

Note: These are estimated values based on trends observed in similar compounds.

Molecular Dynamics and Conformation Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior and intermolecular interactions in different environments (e.g., in solution or in a crystal lattice). nih.govnih.gov MD simulations can reveal information about the vibrational motions of the molecule and how it interacts with solvent molecules or other surrounding molecules.

Conformational analysis for a largely planar molecule like this would focus on minor deviations from planarity, such as slight puckering of the rings or out-of-plane vibrations of the substituents. For more flexible derivatives of benzothiazole, conformational analysis is crucial for understanding their biological activity and material properties. Although significant conformational isomers are not expected for the title compound, MD simulations can help in understanding its solvation and aggregation behavior.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the structure of a molecule and its reactivity and properties is a cornerstone of chemistry. Computational studies are pivotal in elucidating these relationships for novel compounds like this compound. researchgate.net

Computational Analysis of the Impact of Halogenation on Reactivity Profiles

The extensive halogenation in this compound is predicted to have a profound impact on its reactivity. The electron-withdrawing nature of the chlorine and fluorine atoms would make the aromatic ring electron-deficient. This generally deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Computational analysis of reactivity descriptors derived from DFT calculations can quantify these effects. scirp.org Parameters such as chemical hardness, softness, and electrophilicity index provide a quantitative measure of the molecule's reactivity. It is expected that the high degree of halogenation would increase the chemical hardness and electrophilicity of the molecule compared to unsubstituted benzothiazole.

An illustrative table of calculated reactivity descriptors is presented below, comparing unsubstituted benzothiazole with the hypothetical values for the title compound.

Reactivity DescriptorBenzothiazole (Approx. Value)This compound (Predicted Trend)
Chemical Hardness (η)LowerHigher
Chemical Softness (S)HigherLower
Electrophilicity Index (ω)LowerHigher

Note: This table illustrates the expected trends due to halogenation.

Theoretical Prediction of Chemical Reaction Pathways

While specific experimental and theoretical studies on the reaction pathways of this compound are not extensively documented in publicly available literature, its reactivity can be predicted through computational chemistry methods. Such theoretical investigations are crucial for understanding the mechanistic details of its transformations, predicting the feasibility of various reactions, and guiding the synthesis of novel derivatives. The primary approach for this is through quantum chemical calculations, such as Density Functional Theory (DFT), which has been successfully applied to a wide range of thiazole (B1198619) and benzothiazole derivatives. mdpi.comresearchgate.netresearchgate.netmdpi.com

Theoretical predictions of chemical reaction pathways for this compound would likely focus on several key areas, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.

A significant reaction pathway for halogenated aromatic compounds is nucleophilic aromatic substitution. For this compound, the chlorine atom at the 2-position is a prime site for nucleophilic attack. Theoretical studies would model the reaction of this compound with various nucleophiles (e.g., methoxide, amines, thiols) to elucidate the reaction mechanism. This would involve mapping the potential energy surface of the reaction to identify the transition state and any intermediates. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Furthermore, computational models can predict the regioselectivity of such reactions, especially in cases where multiple halogens could potentially be displaced. The electron-withdrawing nature of the fluorine atoms on the benzene ring is expected to activate the molecule towards nucleophilic attack.

Another area of investigation would be electrophilic aromatic substitution. While the electron-withdrawing fluorine atoms generally deactivate the benzene ring towards electrophilic attack, theoretical calculations can pinpoint the most likely sites for substitution by analyzing the electron density distribution and the energies of the sigma complexes (Wheland intermediates).

Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools in modern synthetic chemistry. Theoretical studies can play a vital role in understanding the mechanisms of these reactions involving this compound. DFT calculations can model the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to provide insights into the reaction kinetics and selectivity.

Hypothetical Reaction Pathway Analysis: Nucleophilic Aromatic Substitution

To illustrate the application of theoretical predictions, a hypothetical nucleophilic aromatic substitution reaction between this compound and a generic nucleophile (Nu⁻) can be considered. Computational analysis would likely proceed through the following steps:

Geometry Optimization: The ground state geometries of the reactants (this compound and the nucleophile), the transition state, any intermediates, and the products would be optimized.

Frequency Calculations: These calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for the transition state) on the potential energy surface.

Energy Calculations: The electronic energies of all species would be calculated to determine the reaction's thermodynamic and kinetic parameters.

The key energetic parameters that would be determined are the activation energy (ΔE‡) and the reaction energy (ΔErxn).

ParameterDescriptionHypothetical Value (kcal/mol)
ΔE‡ The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction.15-25
ΔErxn The overall energy change of the reaction. A negative value indicates an exothermic and thermodynamically favorable reaction.-10 to -20

Frontier Molecular Orbital Analysis

A crucial aspect of theoretical prediction is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of these orbitals provide insights into the molecule's reactivity.

For a nucleophilic attack, the LUMO of this compound would be of primary interest. The LUMO would likely be localized on the thiazole ring and particularly on the carbon atom bonded to the chlorine, indicating that this is the most electrophilic site and the most susceptible to nucleophilic attack. Conversely, for an electrophilic attack, the HOMO would be analyzed to identify the most nucleophilic sites.

Molecular OrbitalDescriptionPredicted Energy Range (eV)Predicted Localization
HOMO The outermost orbital containing electrons. Associated with the ability to donate electrons (nucleophilicity).-7.0 to -8.5Primarily on the benzene ring and the sulfur atom.
LUMO The innermost orbital without electrons. Associated with the ability to accept electrons (electrophilicity).-1.5 to -3.0Primarily on the C2-carbon of the thiazole ring.

By providing such detailed mechanistic and energetic information, theoretical and computational investigations serve as a powerful predictive tool in the study of this compound's chemical reactivity, complementing and guiding experimental work.

Academic Research Applications and Contributions of the 2 Chloro 4,5,7 Trifluorobenzo D Thiazole Scaffold

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The primary role of 2-chloro-4,5,7-trifluorobenzo[d]thiazole in academic research is that of a key synthetic intermediate. The chlorine atom at the 2-position of the thiazole (B1198619) ring is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of three fluorine atoms on the benzene (B151609) ring further activates the scaffold for such reactions by withdrawing electron density and stabilizing the intermediate Meisenheimer complex.

This reactivity allows for the straightforward introduction of a wide array of functional groups at the 2-position. Chemists can readily displace the chloro group with various nucleophiles, including amines, thiols, alcohols, and organometallic reagents. This versatility makes it an ideal starting material for constructing more complex molecules, particularly in the field of medicinal chemistry where the benzothiazole (B30560) moiety is a recognized pharmacophore. ekb.egresearchgate.net The ability to easily modify the scaffold enables the systematic synthesis of derivatives for structure-activity relationship (SAR) studies. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Resulting Functional Group at C2
Amine R-NH₂ Secondary Amine (-NHR)
Thiol R-SH Thioether (-SR)
Alcohol/Phenol R-OH Ether/Arylether (-OR)

Contributions to the Understanding of Fluorine Effects in Aromatic Heterocycles

The study of this compound and its derivatives contributes significantly to the understanding of how fluorine substitution impacts the properties of aromatic heterocycles. researchgate.net Fluorine, being the most electronegative element, exerts powerful electronic effects that can profoundly alter a molecule's physical, chemical, and biological characteristics. nih.gov

The incorporation of fluorine into the benzothiazole scaffold has been shown to:

Increase Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation and increase the half-life of a molecule in biological systems. rsc.org

Enhance Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. nih.gov

Modulate Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. researchgate.net

Alter Acidity/Basicity (pKa) : The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH. researchgate.net

Table 2: Physicochemical Effects of Fluorine Substitution on the Benzothiazole Scaffold

Property Effect of Trifluorination Implication in Research
Electron Density Significantly reduced on the aromatic ring Activates the C2-Cl bond for SNAr
Metabolic Stability Increased due to strong C-F bonds Potential for longer-lasting bioactive compounds
Lipophilicity Increased Improved membrane permeability nih.gov

| Binding Interactions | Can form hydrogen bonds and dipole interactions | Potential for enhanced target affinity |

Development of Novel Methodologies for Organic Synthesis

Due to its distinct electronic properties and defined point of reactivity, this compound serves as an excellent substrate for the development and optimization of new synthetic methodologies. researchgate.net Organic chemists often use challenging or highly functionalized substrates to test the robustness and scope of new reactions.

This scaffold is particularly useful for advancing:

Cross-Coupling Reactions : It can be employed to test new catalysts and conditions for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental for C-C and C-N bond formation.

"Green" Chemistry Protocols : Its use in reactions under eco-friendly conditions, such as in water, ionic liquids, or with recyclable catalysts, helps validate the applicability of these sustainable methods. mdpi.commdpi.com

Flow Chemistry and Microwave-Assisted Synthesis : The scaffold can be used to develop high-throughput synthesis methods that offer advantages in terms of reaction time, yield, and safety. researchgate.net

Applications in the Design of Chemically Diverse Compound Libraries for Research Exploration

A cornerstone of modern drug discovery is the generation of compound libraries for high-throughput screening. nih.gov The this compound scaffold is an ideal starting point for creating such libraries through parallel synthesis. researchgate.net

The reliable reactivity of the 2-chloro position allows for the systematic reaction of a single starting material with a large collection of diverse building blocks (e.g., a library of amines or boronic acids). This approach rapidly generates a multitude of unique, yet structurally related, compounds. nih.govresearchgate.netnih.govresearchgate.net These libraries are invaluable for exploring vast chemical space to identify novel hits against biological targets in areas such as oncology, infectious diseases, and neurodegenerative disorders. mdpi.comnih.govnih.govresearchgate.net The trifluorinated benzothiazole core provides a stable and often biologically favorable anchor for these diverse substituents. fabad.org.tr

Influence on the Evolution of Benzothiazole Chemistry and Scaffold Diversification

The availability and application of building blocks like this compound have significantly influenced the evolution of benzothiazole chemistry. nih.govresearchgate.netnih.govresearchgate.net Historically, modifications to the benzothiazole core were often limited. However, highly functionalized and activated intermediates like this one have opened new avenues for chemical exploration and scaffold diversification.

Its influence is seen in several key areas:

Access to Novel Chemical Space : The trifluorinated scaffold provides access to molecules with unique electronic and physicochemical properties that were previously difficult to synthesize. This allows researchers to probe biological systems in new ways.

Scaffold Hopping and Bioisosterism : The fluorinated benzothiazole core can serve as a bioisostere for other aromatic systems, allowing chemists to replace parts of a known active molecule to improve its properties (a strategy known as "scaffold hopping"). nih.govresearchgate.net

Expansion of Medicinal Chemistry Toolkits : By demonstrating the utility of polyfluorination, this compound encourages the synthesis and use of other similarly activated heterocyclic building blocks, thereby expanding the toolkit available to medicinal chemists. nih.gov

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Routes for Halogenated Benzothiazoles

The future synthesis of 2-Chloro-4,5,7-trifluorobenzo[d]thiazole and related halogenated benzothiazoles is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. bohrium.comnih.gov Research is moving beyond traditional synthetic methods, which often involve harsh conditions and toxic metal catalysts, towards more benign and sustainable alternatives. nih.gov

Key areas of innovation include the use of eco-friendly catalysts and reaction media. For instance, heterogeneous catalysts like SnP₂O₇ have demonstrated high efficacy and reusability in the synthesis of benzothiazoles, offering high yields and short reaction times. nih.govmdpi.com The use of water and glycerol (B35011) as green solvents, coupled with catalysts like copper sulfate, is also a promising approach. orgchemres.org Furthermore, methods are being developed that eliminate the need for solvents altogether, such as the reaction of 2-aminothiophenols with benzoyl chlorides under solvent-free conditions. researchgate.net The application of microwave irradiation and ultrasonic irradiation are also being explored to accelerate reactions and improve energy efficiency. orgchemres.orgresearchgate.net Another significant trend is the use of safer, more sustainable reagents; for example, replacing traditional oxidants with greener alternatives like K₂S₂O₈ or utilizing carbon dioxide (CO₂) as a C1 source for cyclization. nih.govjsynthchem.com These approaches not only reduce the environmental footprint but also often lead to higher yields and simpler workup procedures. bohrium.commdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiazoles

Exploration of Unprecedented Reactivity and Transformation Pathways

The dense functionalization of the this compound ring system with both chlorine and fluorine atoms suggests a rich and largely unexplored reactivity profile. The chlorine atom at the C-2 position serves as a versatile leaving group, making it a key precursor for a variety of 2-substituted benzothiazoles via nucleophilic substitution reactions. nih.gov Future research will likely focus on exploiting this reactivity to introduce novel functional groups and build molecular complexity.

Beyond simple substitution, the unique electronic landscape created by the multiple fluorine atoms could lead to unprecedented chemical transformations. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the entire benzothiazole (B30560) scaffold, potentially enabling novel cyclization, rearrangement, or cross-coupling reactions that are not accessible with non-fluorinated analogues. Research into the reactivity of polyfluorinated azides, for example, has revealed novel pathways to access diverse heterocyclic structures through reactions involving vinyl cations or rhodium carbenes. uochb.cz Similar explorations with this compound could uncover new synthetic methodologies. Investigating its behavior under various catalytic systems, including photoredox and electrochemical catalysis, may unlock unique reaction pathways for C-H functionalization or C-F bond activation, further expanding its synthetic utility.

Advanced Computational Approaches for De Novo Design and Property Prediction

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel derivatives of this compound. Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies are becoming indispensable tools for rational drug design and materials discovery. nih.govmdpi.comchula.ac.th

De novo design strategies, guided by computational models, can be employed to conceptualize and evaluate new molecules with desired properties before their synthesis. biointerfaceresearch.com For instance, DFT calculations can predict key electronic properties like the HOMO-LUMO energy gap, which correlates with chemical reactivity and optical characteristics. mdpi.com This predictive power is crucial for designing new benzothiazole-based molecules for applications in organic electronics or as pharmacological agents. researchgate.net Molecular docking simulations can elucidate the binding modes of benzothiazole derivatives with biological targets, such as enzymes or receptors, providing critical insights for the design of more potent and selective inhibitors. mdpi.comebi.ac.uknih.govnih.gov Furthermore, G-QSAR models can identify the specific structural features and physicochemical properties that contribute to a desired biological activity, guiding the optimization of lead compounds. chula.ac.th These computational approaches not only rationalize experimental findings but also significantly reduce the time and resources required for the discovery of new functional molecules. mdpi.com

Table 2: Application of Computational Methods in Benzothiazole Research

Integration of this compound into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes represent a highly efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. mdpi.com The integration of this compound or its precursors into such reactions is a promising avenue for generating diverse libraries of novel, highly functionalized heterocyclic compounds. The reactivity of the 2-chloro group makes it an ideal handle for participation in MCRs, while the fluorinated benzene (B151609) ring can impart unique properties to the final products.

For example, three-component reactions have been successfully employed to synthesize complex fused systems like pyrimido[2,1-b] jsynthchem.comacs.orgbenzothiazoles, which exhibit interesting photophysical properties such as aggregation-induced emission (AIE). rsc.org Similarly, cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, offer an atom-economical route to benzothiazole derivatives. jsynthchem.comacs.orgnih.govresearchgate.net Future research could focus on designing novel MCRs and cascade sequences that specifically leverage the unique reactivity of polyhalogenated building blocks like this compound to access previously unattainable chemical space.

Synergistic Research at the Interface of Synthetic Chemistry and Advanced Materials Science

The intersection of synthetic chemistry and materials science offers fertile ground for the application of this compound. The introduction of multiple fluorine atoms into the benzothiazole core significantly impacts its electronic properties, such as lowering the HOMO and LUMO energy levels. nih.govnih.gov This electronic tuning is a critical strategy in the design of materials for organic electronics.

Fluorinated benzothiadiazole (a related heterocyclic core) and benzothiazole derivatives are being actively investigated as building blocks for donor-acceptor (D-A) copolymers used in organic solar cells (OSCs) and organic field-effect transistors (OFETs). nih.govnih.govresearchgate.netresearchgate.net The fluorination enhances molecular packing, improves charge transport, and can lead to higher device performance. nih.gov Another exciting frontier is the development of benzothiazole-based boron complexes, which are emerging as versatile materials for organic light-emitting diodes (OLEDs), bioimaging, and stimuli-responsive mechanochromic luminescent sensors. nih.govnih.gov The synthesis of novel this compound derivatives tailored for these applications represents a significant opportunity for synergistic research, where synthetic chemists can create bespoke molecules with properties predicted and validated by materials scientists for next-generation technologies. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4,5,7-trifluorobenzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, refluxing precursors in polar aprotic solvents like DMSO under controlled temperatures (70–80°C) improves cyclization efficiency. Catalysts such as Bleaching Earth Clay (pH 12.5) in PEG-400 media enhance reaction rates and yields (e.g., 65% yield reported for analogous thiazole derivatives) . Solvent choice (e.g., ethanol for recrystallization) and reaction time (12–18 hours) are critical for purity and scalability.

Q. Which characterization techniques are most effective for verifying the structure of this compound?

  • Methodological Answer : Combined spectroscopic methods are essential:

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~550–750 cm⁻¹ and C-F bonds at ~1000–1300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns; fluorine atoms induce distinct splitting in aromatic proton signals .
  • TLC Monitoring : Ensures reaction completion and purity during synthesis .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer : Standardized assays include:

  • Antimicrobial Testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., Candida spp.) .
  • Antioxidant Assays : DPPH radical scavenging or FRAP tests to evaluate electron-donating capacity .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify anti-proliferative effects .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of fluorinated thiazoles?

  • Methodological Answer : Contradictions often arise from substituent effects or assay variability. Systematic approaches include:

  • Lipophilicity Analysis : Measure logP values (e.g., via RP-TLC) to correlate hydrophobicity with membrane permeability .
  • Comparative Substituent Screening : Test derivatives with varied halogen positions (e.g., 4-Cl vs. 7-F) to isolate electronic/steric contributions .
  • Docking Studies : Use in silico models (e.g., AutoDock) to predict binding affinities to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace traditional solvents (DMSO) with PEG-400, which is recyclable and reduces toxicity .
  • Catalyst Design : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to simplify purification and minimize waste .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 hours to 1–2 hours) while maintaining yields .

Q. What advanced spectroscopic or computational methods resolve ambiguities in tautomerism or reactive intermediates?

  • Methodological Answer :

  • Dynamic NMR : Detects tautomeric equilibria (e.g., thiazole vs. thiazoline forms) by analyzing temperature-dependent chemical shifts .
  • DFT Calculations : Predict stability of intermediates (e.g., thiazole tautomers) and validate with experimental data (e.g., X-ray crystallography) .

Data-Driven and Application-Focused Questions

Q. How do fluorination patterns influence the photophysical properties of thiazole-based materials?

  • Methodological Answer : Fluorine atoms enhance electron-withdrawing effects, altering luminescence. For example:

  • MOF Design : Thiazole ligands like 2-(4-chlorophenyl)benzo[d]thiazole in iridium(III) complexes exhibit tunable emission wavelengths (e.g., orange to red shifts) due to fluorine-induced charge transfer .
  • Quantum Yield Measurements : Compare fluorinated vs. non-fluorinated derivatives using spectrophotometry .

Q. What methodologies reconcile discrepancies between in vitro and in silico activity predictions?

  • Methodological Answer :

  • Permeability Assays : Use Caco-2 cell monolayers to validate computational ADME predictions (e.g., P-gp efflux effects) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites not accounted for in docking studies .

Tables for Key Data

Property Method Example Data Reference
Lipophilicity (logP) RP-TLC2.1–3.5 (varies with substituents)
Antimicrobial MIC Broth microdilution8–32 µg/mL (against S. aureus)
Luminescence λmax Spectrofluorometry580–620 nm (Ir(III) complexes)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.